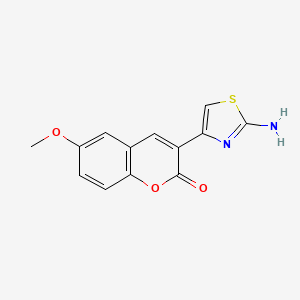

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-

Description

The compound 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- is a coumarin derivative characterized by a benzopyran-2-one core substituted with a 2-amino-4-thiazolyl group at the 3-position and a methoxy group at the 6-position.

Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer effects . The 2-amino-4-thiazolyl moiety is notable in medicinal chemistry due to its role in enhancing bioactivity, as seen in cephalosporin antibiotics (e.g., cefdinir derivatives in ) . The methoxy group at position 6 is a common substituent in coumarins (e.g., 6-methoxycoumarin, ), influencing electronic properties and solubility .

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-17-8-2-3-11-7(4-8)5-9(12(16)18-11)10-6-19-13(14)15-10/h2-6H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFGXXZOWRMNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358731 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313954-60-8 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Pechmann Condensation

The unsubstituted coumarin backbone is often synthesized via Pechmann condensation, where phenols react with β-keto esters under acidic conditions. For 6-methoxy derivatives, resorcinol mono-methyl ether serves as the starting phenol. For example:

Biocatalytic Domino Reactions

Alkaline protease from Bacillus licheniformis (BLAP) catalyzes a domino Knoevenagel/intramolecular transesterification between 2-hydroxyacetophenone derivatives and malonic acid. This method offers mild conditions (pH 7.5, 40°C) and avoids strong acids.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) shows ≥98% purity for optimized routes.

- TLC Monitoring : Rf values of 0.45–0.55 (ethyl acetate/hexane, 1:1).

Comparative Analysis of Synthetic Routes

Enzymatic vs. Chemical Methods

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Benzothiazolylamino derivatives () exhibit antibacterial activity, highlighting the importance of heterocyclic substituents at the 3- or 4-positions .

Methoxy groups (e.g., 6-methoxycoumarin, ) are typically introduced via nucleophilic substitution or ester hydrolysis .

Physical and Spectral Properties :

Biological Activity

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- is a coumarin derivative that has attracted attention due to its diverse biological activities. This compound is part of a larger class of coumarins known for their therapeutic potential, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₂N₂O₂S

- Molecular Weight : 320.365 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 550.3 °C at 760 mmHg

Antimicrobial Activity

Research has indicated that coumarin derivatives exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated the effectiveness of several coumarin analogues against Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21a | Bacillus cereus | 1 µg/mL |

| 21c | Staphylococcus aureus | 1 µg/mL |

| 16a | Candida albicans | 21.65% inhibition |

The presence of electron-donating groups such as methyl and methoxy significantly enhances antimicrobial potency compared to electron-withdrawing groups like chloro .

Antiviral Activity

The antiviral potential of coumarin derivatives has also been explored. In a study assessing the activity against HIV strains, certain compounds exhibited promising results:

| Compound | HIV Strain | EC₅₀ Value (µM) |

|---|---|---|

| 7a | HIV-1 | 0.00011 |

| 17b | HIV-2 | >0.17 |

The structure-activity relationship (SAR) analysis indicated that halogen substitution on the coumarin ring enhances antiviral activity .

Anticancer Activity

Coumarins have been investigated for their anticancer properties as well. A recent study highlighted the cytotoxic effects of various coumarin derivatives on cancer cell lines:

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| 17b | HeLa | <10 |

| 21c | MCF-7 | <5 |

These findings suggest that modifications in the coumarin structure can lead to increased cytotoxicity against cancer cells .

Study on Antimicrobial Efficacy

In a controlled experiment, a series of thiazole-substituted coumarins were synthesized and tested against various bacterial strains. The study found that compounds with methoxy groups exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

Study on Antiviral Properties

Another study focused on the synthesis of coumarin derivatives with thiazole moieties and evaluated their activity against HIV strains. The results showed that specific substitutions at the C-5 position of the phenyl group significantly increased inhibitory effects against viral replication.

Q & A

Q. What are the common synthetic routes for introducing the 2-amino-4-thiazolyl moiety into the benzopyran-2-one scaffold?

The 2-amino-4-thiazolyl group is typically introduced via cyclocondensation reactions. A validated method involves reacting a bromoacetylated coumarin precursor (e.g., 3-(bromoacetyl)-6-methoxy-2H-1-benzopyran-2-one) with thiourea or thiosemicarbazide derivatives under reflux in ethanol or DMF. This generates the thiazole ring through nucleophilic substitution and cyclization . For regioselective control, anhydrous conditions and catalytic bases like triethylamine are recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Critical for confirming the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH3) and the thiazolyl proton environments (δ 6.5–7.5 ppm for aromatic protons).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, particularly for distinguishing isotopic patterns of sulfur (from the thiazole) and nitrogen (from the amino group).

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous thiazole-functionalized coumarins .

Q. What safety protocols are essential when handling this compound in the laboratory?

Based on structural analogs, this compound may pose acute toxicity (oral, dermal) and irritant risks. Key precautions include:

- Use of nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.

- Neutralization of waste with NaHCO3 before disposal, as demonstrated in bromoacetyl coumarin syntheses .

- Immediate access to emergency showers and eye-wash stations, as per GHS Category 2 skin/eye irritation guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of 2-amino-4-thiazole derivatives to the benzopyran-2-one core?

Yield optimization requires addressing steric hindrance and electronic effects:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (<60°C) to avoid decomposition .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) can improve regioselectivity for bulky substituents .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, as shown in analogous thiazole-coumarin hybrid syntheses (e.g., 3-(2-benzothiazolyl)-7-octadecoxy-2H-1-benzopyran-2-one) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from impurities or solvent effects:

- HPLC purity validation : Use C18 columns with UV detection (λ = 254–310 nm) to confirm >95% purity, as demonstrated for structurally similar coumarins .

- Solvent standardization : Activity assays should use consistent solvents (e.g., DMSO <0.1% v/v) to avoid false positives/negatives due to aggregation or cytotoxicity .

- Control experiments : Include reference compounds (e.g., 6-methoxycoumarin) to benchmark activity and isolate thiazole-specific effects .

Q. How does the electron-withdrawing methoxy group at position 6 influence the compound’s photophysical properties?

The 6-methoxy group stabilizes the excited state via conjugation, enhancing fluorescence quantum yield (ΦF) compared to non-substituted coumarins. Computational studies (DFT/TD-DFT) on analogs show that methoxy substitution reduces the HOMO-LUMO gap by ~0.3 eV, red-shifting emission maxima by 15–20 nm . Experimental validation via UV-Vis and fluorescence spectroscopy in ethanol or acetonitrile is recommended .

Q. What are the key challenges in achieving enantiomeric purity for derivatives of this compound?

The 2-amino-4-thiazolyl group introduces chirality, necessitating:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric syntheses, as applied to amino-thiazole pharmacophores .

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients for enantiomer separation .

- Crystallization-induced asymmetric transformation : Utilize resolving agents like tartaric acid derivatives, as reported for amino-thiazole-containing natural products .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.